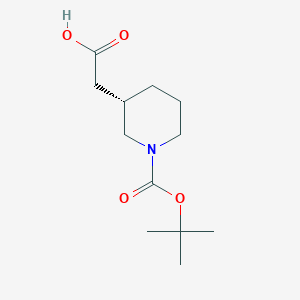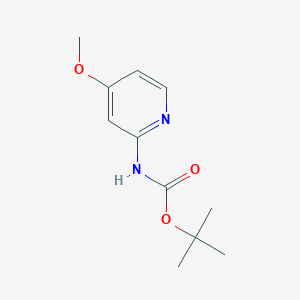
2-(3,5-Dimethylphenoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,5-Dimethylphenoxy)ethanamine” is a chemical compound with the empirical formula C10H15NO1. It has a molecular weight of 165.231. This compound is used in scientific research and holds great potential for various applications due to its unique properties and structure2.
Molecular Structure Analysis
The InChI code for “2-(3,5-Dimethylphenoxy)ethanamine” is 1S/C10H15NO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4,11H2,1-2H31. This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.
Physical And Chemical Properties Analysis
“2-(3,5-Dimethylphenoxy)ethanamine” is a solid compound1. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.
Applications De Recherche Scientifique
Chemical Synthesis and Material Science
Research into the synthesis and applications of chemical compounds similar to 2-(3,5-Dimethylphenoxy)ethanamine often involves exploring their roles in material science, including the production of polymers and other complex materials. For instance, studies on polyoxymethylene dimethyl ethers (OME), which share a similar ether functional group, have shown their potential as appealing oxygenated fuels that can reduce hazardous exhaust gas emissions in diesel engines (Baranowski, Bahmanpour, & Kröcher, 2017). This research highlights the importance of chemical synthesis in developing environmentally friendly fuels.
Environmental Sciences and Toxicology
The study of chlorinated solvents and their impact on health and the environment provides insights into the challenges and methodologies for assessing the safety and ecological effects of chemical compounds, including those similar to 2-(3,5-Dimethylphenoxy)ethanamine. Ruder's (2006) review on the health effects of occupational exposure to chlorinated solvents such as methylene chloride and tetrachloroethylene emphasizes the importance of understanding the toxicology and potential health risks associated with chemical exposure (Ruder, 2006).
Enzymology and Biochemical Applications
A significant area of research involves the enzymology of arsenic metabolism, where Aposhian et al. (2004) explored the biotransformation of inorganic arsenic, highlighting the potential role of hydrogen peroxide in detoxifying trivalent arsenic species (Aposhian et al., 2004). This study underscores the biochemical applications and mechanisms of action of compounds that could be structurally or functionally related to 2-(3,5-Dimethylphenoxy)ethanamine, particularly in the context of detoxification and metabolic pathways.
Photolithography and Material Functionalization
In the realm of material science and engineering, photosensitive protecting groups play a pivotal role in the synthesis and functionalization of materials, including polymers and organic compounds. Amit, Zehavi, and Patchornik (1974) reviewed the utilization of photosensitive groups such as 2-nitrobenzyl and 3,5-dimethoxybenzyl in synthetic chemistry, highlighting their promising future applications (Amit, Zehavi, & Patchornik, 1974). This research is relevant to the development of new materials and technologies using compounds like 2-(3,5-Dimethylphenoxy)ethanamine, especially in photolithography and material functionalization.
Safety And Hazards
The safety data sheet for “2-(3,5-Dimethylphenoxy)ethanamine” indicates that it is classified as a combustible solid1. It does not have a specified flash point1. As with all chemicals, it should be handled with appropriate safety measures to prevent harm.
Orientations Futures
“2-(3,5-Dimethylphenoxy)ethanamine” is a versatile chemical compound used in scientific research2. Its unique properties and structure hold great potential for various applications. However, more research is needed to fully explore its potential uses and benefits.
Relevant Papers
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZYMKIVDOTPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364633 |
Source


|
| Record name | 2-(3,5-dimethylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenoxy)ethanamine | |
CAS RN |
26646-46-8 |
Source


|
| Record name | 2-(3,5-dimethylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)
![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)











![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1348119.png)